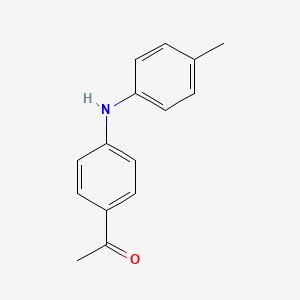
1-(4-(p-Tolylamino)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(p-Tolylamino)phenyl)ethan-1-one is an organic compound that features a phenyl ring substituted with a p-tolylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Tolylamino)phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-aminobenzophenone with p-toluidine under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of p-toluidine attacks the carbonyl carbon of 4-aminobenzophenone, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Aminophenyl)ethan-1-one: This compound is structurally similar but lacks the p-tolylamino group.
1-(4-(2,2-Dichlorocyclopropyl)phenyl)ethan-1-one: Another related compound with different substituents on the phenyl ring.
Uniqueness: 1-(4-(p-Tolylamino)phenyl)ethan-1-one is unique due to the presence of both the p-tolylamino group and the ethanone moiety, which confer specific chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-[4-(4-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-3-7-14(8-4-11)16-15-9-5-13(6-10-15)12(2)17/h3-10,16H,1-2H3 |
InChI Key |
FTQPFKCUXRHZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















